molecular formula C22H20N4O4S B2545921 4-methoxy-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide CAS No. 714257-62-2

4-methoxy-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide

Cat. No.: B2545921
CAS No.: 714257-62-2
M. Wt: 436.49
InChI Key: QRFSNDSXHHWVIA-UHFFFAOYSA-N
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Description

4-methoxy-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

The synthesis of 4-methoxy-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxyaniline with quinoxaline-2-carboxylic acid, followed by sulfonation with benzenesulfonyl chloride. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

4-methoxy-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar compounds to 4-methoxy-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide include:

  • 4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-(phenylamino)methyl)phenol
  • 2-methoxy-N-(4-methoxyphenyl)-5-quinoxaline-2-yl-benzenesulfonamide

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-methoxy-N-[3-(4-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-29-16-9-7-15(8-10-16)23-21-22(25-20-6-4-3-5-19(20)24-21)26-31(27,28)18-13-11-17(30-2)12-14-18/h3-14H,1-2H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFSNDSXHHWVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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